silane CAS No. 76752-38-0](/img/structure/B14445632.png)
[(4-Chloro-2-methylbutan-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methylbutan-2-yl)oxysilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 4-chloro-2-methylbutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylbutan-2-yl)oxysilane typically involves the reaction of 4-chloro-2-methyl-2-butanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-2-methylbutan-2-yl)oxysilane may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-methylbutan-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium iodide.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chloro-2-methyl-2-butanol and trimethylsilanol.
Oxidation: Various oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-Chloro-2-methylbutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the preparation of silicon-based materials with specific properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-methylbutan-2-yl)oxysilane involves its reactivity towards various nucleophiles and electrophiles. The silicon-oxygen bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-methylbutan-2-yl)oxysilane
- (4-Chloro-2-methylbutan-2-yl)oxymethylsilane
Uniqueness
(4-Chloro-2-methylbutan-2-yl)oxysilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propiedades
Número CAS |
76752-38-0 |
|---|---|
Fórmula molecular |
C8H19ClOSi |
Peso molecular |
194.77 g/mol |
Nombre IUPAC |
(4-chloro-2-methylbutan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H19ClOSi/c1-8(2,6-7-9)10-11(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
HHLLDPWYGRATAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


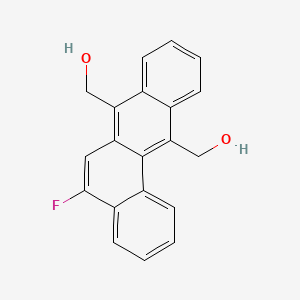
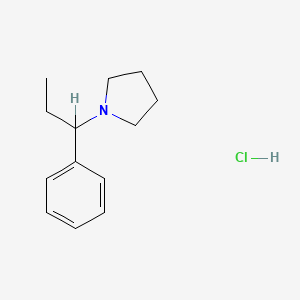
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)


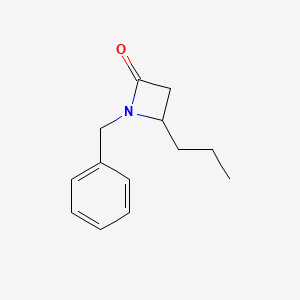
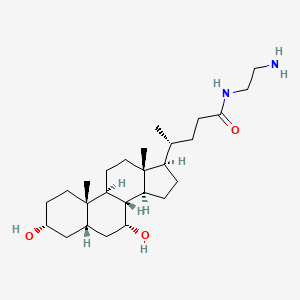

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
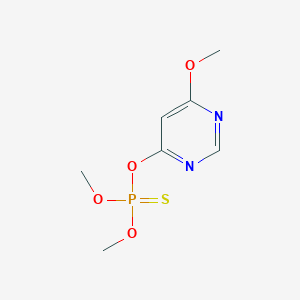
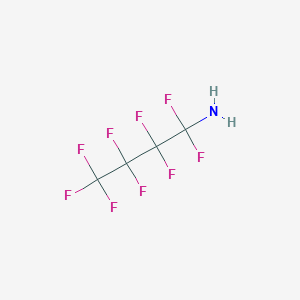

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
phosphane](/img/structure/B14445631.png)
